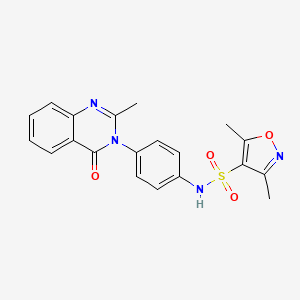

3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,5-Dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H20N4O3S and a molecular weight of approximately 396.46 g/mol. Its structure features an isoxazole ring, a sulfonamide group, and a quinazolinone moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

- Coupling with Isoxazole : The isoxazole derivative is then coupled with the quinazolinone core using coupling reagents such as triethylamine to yield the final sulfonamide product.

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives of sulfonamides, including those related to isoxazole and quinazolinone structures, exhibit significant antibacterial and anti-inflammatory activities. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown considerable antibacterial effects against various strains. In studies using the agar well diffusion method, these compounds demonstrated effective inhibition zones comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Activity : The anti-inflammatory potential was evaluated using the carrageenan-induced paw edema model in rodents. Compounds exhibited significant reduction in inflammation, lasting up to 12 hours post-administration .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and bacterial growth. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . This mechanism underlies their efficacy against various bacterial infections.

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives for their antimicrobial properties. The results indicated that modifications in the quinazolinone structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Toxicity Assessment : In acute toxicity tests conducted on Wistar rats, compounds showed no significant toxic symptoms at therapeutic doses, suggesting a favorable safety profile for further development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound has a moderate half-life and good bioavailability when administered orally. Further investigations into its metabolism and excretion are ongoing to optimize dosing regimens.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides, including derivatives like 3,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isoxazole-4-sulfonamide, are recognized for their antimicrobial properties. Research shows that these compounds can inhibit bacterial growth by blocking folate synthesis, which is essential for bacterial cell division .

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, including those structurally related to the target compound, significant antimicrobial activity was observed against several strains of bacteria. For instance, compounds demonstrated minimum inhibitory concentrations (MICs) lower than conventional antibiotics, highlighting their potential as effective antimicrobial agents .

Anticancer Properties

Recent investigations have identified the compound's potential in cancer treatment. Specifically, derivatives of quinazoline have shown efficacy against multiple myeloma and other hematological malignancies. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

Case Study: Anticancer Activity

A study focused on quinazoline derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, with some derivatives achieving IC50 values significantly lower than those of existing chemotherapeutics .

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that certain sulfonamide derivatives could reduce pro-inflammatory cytokine production in human cell lines. This suggests a mechanism through which these compounds may exert their anti-inflammatory effects, potentially providing a new avenue for therapeutic intervention in inflammatory diseases .

Propriétés

IUPAC Name |

3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-12-19(13(2)28-22-12)29(26,27)23-15-8-10-16(11-9-15)24-14(3)21-18-7-5-4-6-17(18)20(24)25/h4-11,23H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTAKELRNRSYJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.